2-Fluoro-2'-methyl-1,1'-biphenyl
Description
2-Fluoro-2'-methyl-1,1'-biphenyl (C₁₃H₁₁F, molecular weight 186.225 g/mol) is a biphenyl derivative featuring a fluorine atom at the 2-position of one aromatic ring and a methyl group at the 2'-position of the adjacent ring. This compound’s structure combines the electron-withdrawing effect of fluorine with the steric and electron-donating properties of the methyl group. Such substitutions influence its physicochemical properties, including lipophilicity (predicted logP ~3.8), solubility, and reactivity, making it relevant in pharmaceutical intermediates and materials science .
Properties
CAS No. |
80254-69-9 |
|---|---|
Molecular Formula |
C13H11F |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
InChI Key |
MSFNHNJJLZRLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Fluoro-2'-methyl-1,1'-biphenyl
Overview of Biphenyl Synthesis Strategies
Biphenyl compounds, including fluorinated and methylated derivatives, are commonly synthesized via cross-coupling reactions or diazotization-based coupling. Key methods include:
- Suzuki–Miyaura coupling (palladium-catalyzed cross-coupling)
- Ullmann coupling (copper-mediated)
- Diazotization followed by copper-catalyzed coupling
Each method offers distinct advantages regarding yield, selectivity, and operational simplicity.
Diazotization–Copper-Catalyzed Coupling Method
A practical and mild approach to biphenyl synthesis involves the diazotization of aniline derivatives followed by copper-catalyzed coupling with substituted benzenes. This method is particularly suitable for synthesizing 2-Fluoro-2'-methyl-1,1'-biphenyl when starting from 2-fluoroaniline and 2-methyltoluene.
- Preparation of Isopropyl Nitrite:
Isopropyl nitrite is generated in situ by reacting sodium nitrite with isopropanol and hydrochloric acid at 0–5 °C. - Diazotization:
2-Fluoroaniline is treated with the freshly prepared isopropyl nitrite to form the corresponding diazonium salt. - Coupling Reaction:
The diazonium salt is reacted with 2-methyltoluene (o-xylene) in the presence of copper(I) chloride as a catalyst at room temperature. - Work-up and Purification:
The reaction mixture is filtered to remove copper salts, and the product is isolated by column chromatography.
- Mild conditions: Room temperature, atmospheric pressure
- Simplified work-up: No need for inert atmosphere or high temperatures
- Good yields: Typically moderate to good for various substituted biphenyls
Representative Data Table: Diazotization–Copper-Catalyzed Coupling
| Entry | Aniline Derivative (R) | Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Fluoro | 2-Methyltoluene | 2-Fluoro-2'-methyl-biphenyl | 64–73 |
| 2 | 2-Fluoro | 1,4-Dimethylbenzene | 2-Fluoro-4'-methyl-biphenyl | 73.4 |
| 3 | 4-Chloro | 1,4-Dimethylbenzene | 4'-Chloro-2,5-dimethyl-biphenyl | 72.5 |
Note: The table includes closely related products to illustrate the generality of the method.
Suzuki–Miyaura Cross-Coupling Method
The Suzuki–Miyaura reaction is a widely used method for constructing biphenyl frameworks, including fluorinated and methylated variants. This palladium-catalyzed process couples an aryl boronic acid (or ester) with an aryl halide.
- Preparation of Aryl Halide and Aryl Boronic Acid:
For 2-Fluoro-2'-methyl-1,1'-biphenyl, either 2-fluorobromobenzene or 2-bromo-2'-methylbiphenyl can be used as the halide, and the complementary boronic acid is prepared accordingly. - Coupling Reaction:
The aryl halide and aryl boronic acid are reacted in the presence of a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a solvent (e.g., dioxane or toluene) at elevated temperature. - Work-up and Purification:
The product is isolated by standard extraction and chromatography techniques.
- High selectivity and yield: Especially with electron-deficient or electron-rich partners
- Broad functional group tolerance
- Industrial scalability
Representative Data Table: Suzuki–Miyaura Coupling
| Entry | Aryl Halide | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Fluorobromobenzene | 2-Methylphenylboronic acid | 2-Fluoro-2'-methyl-biphenyl | 70–85 |
| 2 | 2-Bromo-2'-methylbiphenyl | Phenylboronic acid | 2-Fluoro-2'-methyl-biphenyl | 65–80 |
Note: Specific yields depend on catalyst loading, temperature, and substrate purity.
Ullmann Coupling Method
The classical Ullmann reaction employs copper-mediated coupling of aryl halides to form biphenyls. While effective, it generally requires:
- High temperatures (often >180 °C)
- Stoichiometric or excess copper
- Longer reaction times
This method is less commonly used for fluorinated biphenyls due to lower yields and harsher conditions compared to modern palladium-catalyzed processes.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Diazotization–Copper-Catalyzed Coupling | Mild conditions, cost-effective, scalable | Sensitive to water, moderate yields | 60–75 |
| Suzuki–Miyaura Coupling | High yield, functional group tolerance | Requires palladium, boronic acids | 65–85 |
| Ullmann Coupling | Simple reagents, historical importance | Harsh conditions, lower yields | 30–60 |
Research Findings and Observations
- Diazotization–Copper-Catalyzed Coupling is particularly advantageous for synthesizing biphenyls with sensitive substituents, as it operates at room temperature and avoids expensive catalysts.
- Suzuki–Miyaura Coupling remains the method of choice for high-yield, scalable synthesis of 2-Fluoro-2'-methyl-1,1'-biphenyl, especially when both aryl halide and boronic acid are readily available.
- Ullmann Coupling is largely of historical interest for this class of compounds due to its operational drawbacks.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Fluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 2-Methyl-1,1'-biphenyl (CAS 643-58-3)
- Molecular Weight : 168.234 g/mol .
- The methyl group contributes steric hindrance but lacks the electronic modulation seen in the fluorinated analogue.
(b) 2-Fluoro-4-methyl-1,1'-biphenyl (CAS 69168-29-2)
- Structure : Fluorine at 2-position and methyl at 4-position on the same ring .
- Molecular Weight : 186.225 g/mol (same as target compound) .
- Key Differences: Substituents on the same ring alter electronic conjugation.
(c) 4-Fluoro-2'-methoxy-1,1'-biphenyl (CAS 66175-47-1)
- Structure : Fluorine at 4-position and methoxy at 2'-position.
- Molecular Weight : 202.224 g/mol .
- Key Differences : Methoxy’s strong electron-donating nature contrasts with methyl’s weak donating effect. The 4-fluoro substitution may result in distinct dipole moments compared to the target’s 2-fluoro group.
(d) 5-Methyl-2-nitro-1,1'-biphenyl (CAS 29547-08-8)
Research Findings
- Fluorine’s electron-withdrawing nature enhances stability against oxidation .
- Lipophilicity : Fluorine and methyl groups synergistically increase logP (~3.8), favoring membrane permeability in drug design. This contrasts with the methoxy analogue, which may have higher polarity .
- Synthetic Utility : Unlike nitro-substituted biphenyls, the target compound’s balanced electronic profile makes it suitable for Suzuki-Miyaura cross-coupling reactions without destabilizing intermediates .
Biological Activity
2-Fluoro-2'-methyl-1,1'-biphenyl is an organic compound with a biphenyl structure characterized by the presence of a fluorine atom and a methyl group. Its molecular formula is C14H11F, and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews various studies concerning its biological activity, focusing on its interactions with biological systems, mechanisms of action, and implications for drug development.
- Molecular Formula : C14H11F
- Molecular Weight : Approximately 214.24 g/mol
- Structure : The compound features a biphenyl backbone with substituents that enhance its lipophilicity and alter metabolic pathways.
Biological Activities
Research indicates that 2-fluoro-2'-methyl-1,1'-biphenyl exhibits several significant biological activities:
Inhibition of Cytochrome P450 Enzymes
Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition could lead to significant drug-drug interactions. Understanding these interactions is vital for assessing the pharmacokinetic profile of drugs that may be co-administered with this compound.
Anticancer Potential
Recent studies have explored biphenyl derivatives as potential anti-cancer agents. For instance, compounds structurally related to 2-fluoro-2'-methyl-1,1'-biphenyl have been investigated for their ability to induce apoptosis in cancer cell lines. A notable study demonstrated that biphenyl derivatives could inhibit colony formation in breast cancer cells (MDA-MB-231), suggesting their potential as therapeutic agents against cancer .
The mechanism by which 2-fluoro-2'-methyl-1,1'-biphenyl exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects.
- Metabolic Pathways : The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially affecting its absorption and distribution within biological systems.
Case Studies
Several case studies have highlighted the biological activity of biphenyl derivatives similar to 2-fluoro-2'-methyl-1,1'-biphenyl:
Synthesis Methods
The synthesis of 2-fluoro-2'-methyl-1,1'-biphenyl can be achieved through various methods, including:
- Suzuki Coupling : A common method involving the reaction of aryl halides with boronic acids.
- Nucleophilic Substitution : Utilizing fluorinated reagents to introduce the fluoro group efficiently.
These methods allow for high yields and purity levels essential for biological testing .
Q & A
Basic: What are the optimal synthetic routes for 2-Fluoro-2'-methyl-1,1'-biphenyl, and how do steric effects influence reaction yields?
Methodological Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example:
- Step 1: Prepare 2-fluoroiodobenzene and 2-methylphenylboronic acid.
- Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions, with a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) .
Steric hindrance from the ortho-methyl and fluorine substituents may reduce coupling efficiency. To mitigate this: - Increase reaction temperature (80–100°C) and prolong reaction time (12–24 hrs).
- Use bulky ligands (e.g., SPhos) to stabilize the catalyst .
Yield Optimization Table:
| Precursor Ratio (Ar-X : Boronic Acid) | Catalyst Loading | Yield (%) |
|---|---|---|
| 1:1.2 | 2 mol% Pd | 65–70 |
| 1:1.5 | 5 mol% Pd | 75–80 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of 2-Fluoro-2'-methyl-1,1'-biphenyl?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR: Identify substituent positions. The ortho-fluorine causes deshielding of adjacent protons (δ ~7.2–7.5 ppm) .
- FT-IR: Confirm C-F stretching (~1220 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- GC-MS: Verify molecular ion peak at m/z 200.2 (calculated for C₁₃H₁₁F⁺) .
- UV-Vis: Compare absorption maxima (λ ~260–280 nm) with fluorinated biphenyl analogs to assess electronic effects .
Advanced: How can X-ray crystallography using SHELX software resolve molecular conformation ambiguities in fluorinated biphenyl derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation of a saturated dichloromethane/hexane solution to obtain single crystals.
- Data Collection: Perform high-resolution (≤0.8 Å) X-ray diffraction.
- SHELX Refinement:
| Metric | Value |
|---|---|
| R-factor | <0.05 |
| Torsion Angle (C-F vs C-CH₃) | 35–45° |
This approach clarifies dihedral angles and steric interactions between substituents .
Advanced: What strategies address discrepancies in emission spectral data between 2-Fluoro-2'-methyl-1,1'-biphenyl and its structural analogs?
Methodological Answer:
Discrepancies arise from substituent electronic effects:
- Hypothesis Testing: Compare emission λmax of 2-Fluoro-2'-methyl-1,1'-biphenyl (e.g., 315 nm) with 4-Fluoro-2'-methyl (λmax ~305 nm) and non-fluorinated analogs (λmax ~290 nm) .
- Solvent Polarity Adjustment: Use cyclohexane (non-polar) vs. ethanol (polar) to isolate solvent-induced shifts.
- Computational Validation: Perform TD-DFT calculations (B3LYP/6-31G*) to simulate emission spectra and identify charge-transfer states .
Methodological: How to design experiments to assess the impact of fluorine substitution on the electronic properties of methyl-substituted biphenyls?
Experimental Design:
Electrochemical Analysis:
- Use cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) to measure oxidation potentials. Fluorine’s electron-withdrawing effect increases Eox by ~0.2 V vs. non-fluorinated analogs .
Hammett Constants:
- Calculate σmeta for fluorine (σ = 0.34) and correlate with reaction rates in electrophilic substitution.
DFT Calculations:
- Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated derivatives using Gaussian09 (B3LYP/6-311++G** basis set) .
Advanced: What computational methods complement experimental data in predicting the reactivity of 2-Fluoro-2'-methyl-1,1'-biphenyl in cross-coupling reactions?
Methodological Answer:
- Transition State Modeling: Use QM/MM (ONIOM) to model Pd-catalyzed coupling steps. Fluorine’s electronegativity lowers the activation barrier by stabilizing Pd-π interactions .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS.
- Machine Learning: Train models on existing biphenyl reaction datasets (e.g., Buchwald-Hartwig aminations) to predict optimal conditions .
Safety Note: Always handle fluorinated aromatics in a fume hood with PPE (gloves, goggles). Dispose of waste via halogen-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
